2-Iodo-5-methylpyridine
Overview
Description
2-Iodo-5-methylpyridine is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where an iodine atom is substituted at the second position and a methyl group at the fifth position on the pyridine ring
Mechanism of Action
Target of Action
2-Iodo-5-methylpyridine is an experimental compound that has been shown to exhibit anticarcinogenic properties .
Mode of Action
It has been suggested that this compound may inhibit cancer cell proliferation by interfering with hydrogen bonding . X-ray data suggests that it scissions DNA , which could disrupt the replication and transcription processes in cancer cells, leading to cell death.
Biochemical Pathways
Mechanistic studies have shown that this compound inhibits the production of reactive oxygen species , which are involved in carcinogenesis. By reducing the levels of these harmful molecules, this compound could potentially prevent DNA damage and suppress the initiation of cancer.
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially enhance its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its ability to inhibit the growth of cancer cells . This could be due to its interference with hydrogen bonding and DNA scission , which disrupts the normal functioning of the cells and leads to cell death.
Biochemical Analysis
Biochemical Properties
2-Iodo-5-methylpyridine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the growth of cancer cells by interfering with hydrogen bonding and causing DNA scission . Additionally, this compound inhibits the production of reactive oxygen species, which are involved in carcinogenesis . These interactions highlight the compound’s potential as an anticarcinogenic agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit cancer cell proliferation by interfering with hydrogen bonding and causing DNA scission . This compound also inhibits the production of reactive oxygen species, which play a role in carcinogenesis . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It inhibits cancer cell proliferation by interfering with hydrogen bonding and causing DNA scission . Additionally, it inhibits the production of reactive oxygen species, which are involved in carcinogenesis . These interactions suggest that this compound exerts its effects through a combination of DNA damage and inhibition of reactive oxygen species production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under certain conditions, but its stability and degradation can vary depending on the environment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies suggest that this compound can have lasting effects on cellular processes, making it a valuable compound for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses leading to toxic or adverse effects . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions suggest that the compound can influence metabolic processes, making it a potential candidate for metabolic studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several key mechanisms. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions suggest that this compound can be effectively transported and distributed within the body, making it a valuable compound for pharmacokinetic studies.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions suggest that this compound can exert its effects at specific subcellular locations, making it a valuable compound for cellular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylpyridine typically involves the iodination of 5-methylpyridine. One common method includes the following steps:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to form 2-chloro-4-nitro-5-methylpyridine.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-chloro-4-amino-5-methylpyridine.
Diazotization: The amino group is converted to a diazonium salt through diazotization.
Iodination: Finally, the diazonium salt undergoes iodination to yield 2-chloro-4-iodo-5-methylpyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and arylboronic acids.
Sonogashira Coupling: Involves palladium catalysts and terminal alkynes.
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Reduction: Employs reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Iodo-5-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Bromo-5-methylpyridine
- 2-Fluoro-5-methylpyridine
Comparison: 2-Iodo-5-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom makes it more suitable for certain coupling reactions and provides different electronic properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-iodo-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOODLNRDHSTOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471362 | |
Record name | 2-Iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-62-8 | |
Record name | 2-Iodo-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22282-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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